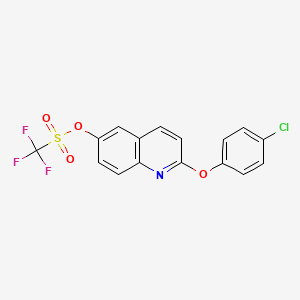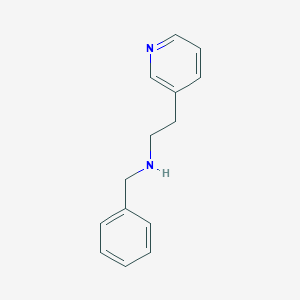
2-(4-Chlorophenoxy)-6-quinolinyl trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenoxy)-6-quinolinyl trifluoromethanesulfonate is an organic compound that features a quinoline ring substituted with a chlorophenoxy group and a trifluoromethanesulfonate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-6-quinolinyl trifluoromethanesulfonate typically involves the reaction of 2-(4-chlorophenoxy)-6-quinoline with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction conditions often include a temperature range of 0°C to room temperature and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
2-(4-Chlorophenoxy)-6-quinolinyl trifluoromethanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.
Reduction: The chlorophenoxy group can be reduced to form the corresponding phenol derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile or dichloromethane.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of phenol derivatives.
科学的研究の応用
2-(4-Chlorophenoxy)-6-quinolinyl trifluoromethanesulfonate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
作用機序
The mechanism of action of 2-(4-Chlorophenoxy)-6-quinolinyl trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The quinoline ring can interact with biological targets, such as enzymes or receptors, potentially leading to the modulation of their activity. The chlorophenoxy group can contribute to the compound’s overall bioactivity by enhancing its binding affinity to specific targets.
類似化合物との比較
Similar Compounds
2-(4-Chlorophenoxy)quinoline: Lacks the trifluoromethanesulfonate group, which may result in different reactivity and bioactivity.
6-Quinolinyl trifluoromethanesulfonate: Lacks the chlorophenoxy group, which may affect its binding affinity and specificity.
2-(4-Chlorophenoxy)-6-quinolinyl sulfonate: Contains a sulfonate group instead of a trifluoromethanesulfonate group, which may influence its chemical properties and reactivity.
Uniqueness
2-(4-Chlorophenoxy)-6-quinolinyl trifluoromethanesulfonate is unique due to the presence of both the chlorophenoxy and trifluoromethanesulfonate groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C16H9ClF3NO4S |
|---|---|
分子量 |
403.8 g/mol |
IUPAC名 |
[2-(4-chlorophenoxy)quinolin-6-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C16H9ClF3NO4S/c17-11-2-4-12(5-3-11)24-15-8-1-10-9-13(6-7-14(10)21-15)25-26(22,23)16(18,19)20/h1-9H |
InChIキー |
ADBKXGXAHBORFK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1OC2=NC3=C(C=C2)C=C(C=C3)OS(=O)(=O)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[[2-(1-benzofuran-2-yl)phenyl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B13875071.png)
![2-(phenoxymethyl)-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B13875079.png)
![N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-propan-2-ylacetamide](/img/structure/B13875083.png)






![2-Phenylpyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B13875128.png)


![[3-(5-methyl-1H-imidazol-4-yl)phenyl]methanamine](/img/structure/B13875148.png)
